molecular formula C12H13NO2 B13623263 4'-(3-Oxo-1-butenyl)acetanilide CAS No. 55420-72-9

4'-(3-Oxo-1-butenyl)acetanilide

Cat. No.: B13623263
CAS No.: 55420-72-9
M. Wt: 203.24 g/mol
InChI Key: AMXOFEWEPYFRPN-ONEGZZNKSA-N
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Description

N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide is an organic compound with the molecular formula C12H13NO2. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with a 3-oxobut-1-en-1-yl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 3-oxobut-1-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

On an industrial scale, the production of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • N-(4-(3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)phenyl)acetamide

Uniqueness

N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

55420-72-9

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-[4-[(E)-3-oxobut-1-enyl]phenyl]acetamide

InChI

InChI=1S/C12H13NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h3-8H,1-2H3,(H,13,15)/b4-3+

InChI Key

AMXOFEWEPYFRPN-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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